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AM404 (N-arachidonoylphenolamine) is a bioactive metabolite of paracetamol and a modulator of the

endocannabinoid system [1] [2]. Its activity is primarily mediated through multiple molecular targets:

TRPV1 Channels: AM404 is a potent activator of the TRPV1 channel, a major contributor to pain
response in the brain and dorsal horn [1].

Endocannabinoid System Modulation: It acts as an inhibitor of the anandamide (AEA) membrane
transporter (AMT), thereby increasing endogenous anandamide levels [2]. It is also an agonist of both

the CB1 receptor and TRPV1 channels [2].
Central Analgesic Pathway: Following paracetamol administration, its deacetylated metabolite, p-

aminophenol, crosses the blood-brain barrier and is converted in the central nervous system to
AM404 by the enzyme fatty acid amide hydrolase (FAAH) [1]. The resulting AM404 activates a

signaling cascade in the periaqueductal grey involving TRPV1 channels, mGlu5 receptors, PLC,
DAGL, and ultimately CB1 receptors to produce analgesia [1].

The diagram below illustrates the metabolic origin and primary molecular pathways of AM404.
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Diagram Title: AM404 Metabolism and Central Signaling Pathway

Research Applications & Experimental Findings

AM404 is utilized in diverse research areas, from pain mechanisms to neurodegenerative diseases. The table

below summarizes its primary research applications and key findings.
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Research
Application

Key Findings / Mechanism Under
Investigation

Experimental Model Citation

Paracetamol-
mediated Analgesia

Central conversion of paracetamol to

AM404 activates a TRPV1-mGlu5-CB1
receptor signaling cascade for pain relief.

Rodent models, Human

CSF samples

[1]

Neuroprotection Protects against NMDA-induced
hippocampal excitotoxicity; reduces

glutamate release, calcium responses,
and IL-1β expression.

Mouse organotypic
hippocampal slice

cultures (OHSC)

[2]

Motivation for
Physical Activity

Decreased swim-induced aerobic
metabolism, suggesting a role in

reducing motivation for strenuous
exercise.

Bank vole (Myodes
glareolus)

[3]

Quantitative Experimental Data

The table below summarizes quantitative data from key studies on the effects of AM404, providing a basis

for comparison of its potency and physiological impact.

Measured
Parameter / Effect

Experimental
System

AM404 Dose /
Concentration

Observed Effect (vs.
Control)

Citation

Cell Death
(Viability)

NMDA-treated

OHSC

10, 25, 50 µM Significant decrease in

NMDA-induced cell
death.

[2]

Aerobic
Metabolism
(VO₂swim)

Bank voles (swim
test)

Not specified Decreased VO₂swim by
~4%.

[3]

Aerobic
Metabolism
(VO₂run)

Bank voles

(forced run)

Not specified Tended to decrease

VO₂run by ~2%
(p=0.07).

[3]
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Detailed Experimental Protocols

For researchers aiming to replicate or build upon key findings, here are detailed methodologies from pivotal

studies.

Protocol 1: Neuroprotective Effects in OHSC [2]

Preparation: Generate 350 µm thick organotypic hippocampal slice cultures (OHSC) from 2-3

day old C57BL/6 mouse pups.
Culture: Maintain OHSC on membrane inserts in culture medium for 7 days in vitro.

Pre-treatment: Apply AM404 (10, 25, or 50 µM, dissolved in DMSO) to the culture medium for
30 minutes.

Injury Induction: Add NMDA (25 µM) to the medium for 4 hours to induce excitotoxic injury.
Cell Death Quantification:

After NMDA exposure, replace medium with one containing propidium iodide (PI, 5 µg/ml)
and incubate for 24 hours.

Fix slices and immunostain for the neuronal marker NeuN.
Analyze and quantify PI and NeuN fluorescence using confocal microscopy and image

analysis software (e.g., ImageJ).

Protocol 2: Effect on Exercise Metabolism [3]

Animal Model: Use bank voles from selectively bred "aerobic" (A) lines and unselected

"control" (C) lines.
Pharmacological Treatment: Administer AM404 (an endocannabinoid reuptake inhibitor) to

the voles. The specific dose and route (e.g., injection) were not detailed in the abstract.
Performance Testing:

Swim-Induced Aerobic Metabolism (VO₂swim): Measure maximum aerobic
metabolism achieved during a swimming test.

Forced-Running Aerobic Metabolism (VO₂run): Measure maximum aerobic
metabolism achieved during forced running on a treadmill.

Data Comparison: Compare VO₂swim and VO₂run values between AM404-treated and control
animals, and between A and C lines.

Key Considerations for Researchers

Solubility and Vehicle: AM404 has limited aqueous solubility. It is typically dissolved in DMSO for in
vitro studies, and the final concentration of DMSO in the culture medium should be carefully
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controlled (e.g., 0.1%) to avoid vehicle toxicity [2]. For in vivo studies, appropriate vehicles like

physiological medium with solubilizing agents may be used [2].
Dual/Complex Pharmacology: The effect of AM404 is dose and context-dependent. It can act as a

TRPV1 agonist at higher concentrations and inhibit anandamide reuptake at lower concentrations,
leading to potential complex or opposing effects in different experimental systems [2].

Safety Profile: While AM404 itself is a research chemical, it is a metabolite of the common drug
paracetamol. It is important to note that high doses of paracetamol are associated with hepatotoxicity

due to the formation of another metabolite, NAPQI [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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